molecular formula C19H16FN5OS B2723395 N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1013771-52-2

N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2723395
CAS RN: 1013771-52-2
M. Wt: 381.43
InChI Key: SKRWCYBZXHNDEP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a fluorobenzo[d]thiazol-2-yl group, a dimethylpyrazole group, and a pyridin-2-ylmethyl group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized by coupling reactions . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis Inhibitors

A study by Jeankumar et al. (2013) designed thiazole-aminopiperidine hybrid analogues to inhibit Mycobacterium tuberculosis GyrB. The compounds showed promising antituberculosis activity without cytotoxic effects at 50 μM concentration. This research highlights the potential of thiazole derivatives in developing new antituberculosis agents (Jeankumar et al., 2013).

Antibacterial Agents Derived from Benzo[d]thiazolyl

Palkar et al. (2017) synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, which displayed significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations. This study contributes to the understanding of benzo[d]thiazolyl compounds as potential antibacterial agents (Palkar et al., 2017).

Antipsychotic Potential of 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

Research by Wise et al. (1987) on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols revealed these compounds' antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors. This suggests a unique mechanism of action for antipsychotic therapy, highlighting the diverse potential applications of fluorobenzo[d]thiazol derivatives in psychiatric medicine (Wise et al., 1987).

Thiazolothiazole Fluorophores for Optoelectronic Applications

Woodward et al. (2017) synthesized N,N'-dialkylated and N,N'-dibenzylated dipyridinium thiazolo[5,4-d]thiazole derivatives showing strong blue fluorescence and distinctive, reversible yellow to dark blue electrochromism at low reduction potentials. These properties make them attractive for multifunctional optoelectronic, electron transfer sensing, and photochemical applications, illustrating the utility of fluorinated thiazolothiazoles in advanced material science (Woodward et al., 2017).

Mechanism of Action

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-12-10-15(23-24(12)2)18(26)25(11-13-6-3-4-9-21-13)19-22-17-14(20)7-5-8-16(17)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRWCYBZXHNDEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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